molecular formula C17H18F3N3O2S B2768458 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2379985-18-7

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2768458
CAS No.: 2379985-18-7
M. Wt: 385.41
InChI Key: FCZRPSUUCXJZMQ-UHFFFAOYSA-N
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Description

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C17H18F3N3O2S. This compound is characterized by the presence of a thiazole ring, a trifluoromethyl-substituted pyridine ring, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group into the pyridine ring. The final step involves the coupling of the piperidine ring with the previously synthesized intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine: is compared with other compounds containing thiazole, pyridine, and piperidine rings.

    Similar compounds: include those with different substituents on the pyridine or thiazole rings, such as (4-Methyl-1,3-thiazol-5-yl)-[3-[[3-(methyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone.

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-11-14(26-10-22-11)16(24)23-7-3-4-12(8-23)9-25-15-13(17(18,19)20)5-2-6-21-15/h2,5-6,10,12H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZRPSUUCXJZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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